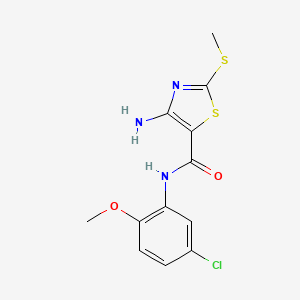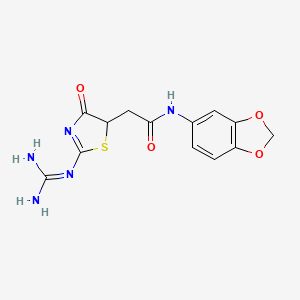
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
反応の種類
4-アミノ-N-(5-クロロ-2-メトキシフェニル)-2-(メチルスルファニル)-1,3-チアゾール-5-カルボキサミドは、以下のような様々な化学反応を起こすことができます。
酸化: チアゾール環の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトロ基(存在する場合)は、アミノ基に還元できます。
置換: ハロゲン原子は、求核置換反応または求電子置換反応によって、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンまたはチオールなどの求核剤。
主要な生成物
酸化生成物: スルホキシド、スルホン。
還元生成物: アミン。
置換生成物: 様々な置換チアゾール誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を調査されています。
医学: 様々な疾患に対する潜在的な薬物候補として研究されています。
工業: 特定の性質を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
4-アミノ-N-(5-クロロ-2-メトキシフェニル)-2-(メチルスルファニル)-1,3-チアゾール-5-カルボキサミドの作用機序は、特定の分子標的との相互作用に関係しています。これには以下が含まれます。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞シグナル伝達経路を調節するために受容体に結合します。
DNA/RNA: 遺伝子発現に影響を与えるために、核酸にインターカレーションまたは結合します。
6. 類似の化合物との比較
類似の化合物
4-アミノ-N-(5-クロロ-2-メトキシフェニル)-2-(メチルスルファニル)-1,3-チアゾール-5-カルボキサミド: 以下のような他のチアゾール誘導体と比較することができます。
独自性
- 構造的特徴 : アミノ基、クロロ基、メトキシ基、カルボキサミド基などの特定の官能基の存在。
- 生物活性 : 異なる薬理作用をもたらす可能性のある生物学的標的との独特の相互作用。
類似化合物との比較
Similar Compounds
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide: can be compared with other thiazole derivatives such as:
Uniqueness
- Structural Features : The presence of specific functional groups such as the amino, chloro, methoxy, and carboxamide groups.
- Biological Activity : Unique interactions with biological targets that may result in distinct pharmacological effects.
特性
分子式 |
C12H12ClN3O2S2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
4-amino-N-(5-chloro-2-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-18-8-4-3-6(13)5-7(8)15-11(17)9-10(14)16-12(19-2)20-9/h3-5H,14H2,1-2H3,(H,15,17) |
InChIキー |
UFOMQVNWKDPEKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=C(S2)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11475961.png)
![3-fluoro-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11475970.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide](/img/structure/B11475971.png)
![3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11475975.png)
![6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11475978.png)
![7-[3-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475988.png)

![3-[(4-chlorophenyl)sulfonyl]-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476003.png)
![8-(2,4-dichlorophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476012.png)
![1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11476013.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(6-methyl-2-pyridinyl)-](/img/structure/B11476018.png)
![N-[(1Z)-3-(benzylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11476025.png)
![8-(4-ethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11476026.png)
![4-amino-1-[(3xi)-2-deoxy-3,5-bis-O-(phenylcarbonyl)-beta-D-glycero-pentofuranosyl]-5-methylpyrimidin-2(1H)-one](/img/structure/B11476034.png)
